Leinamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

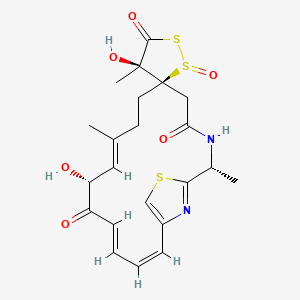

La leinamicina es una macrolactama de 18 miembros con propiedades notables. Exhibe tanto efectos antitumorales como antimicrobianos . Su característica estructural única es una porción 1,3-dioxo-1,2-ditiolano espirofusionada, que juega un papel crucial en sus actividades biológicas .

Métodos De Preparación

a. Biosíntesis: La biosíntesis de la leinamicina involucra una línea de ensamblaje modular:

- El intermedio se transfiere a la línea de ensamblaje de la Sintasa de poliquétidos (PKS) , alargando la cadena principal.

- El intermedio híbrido péptido-poliquétido se cicla a través del dominio tioesterasa (TE) para producir leinamicina.

Sintasa de péptidos no ribosómicos (NRPS): inicia la biosíntesis cargando .

Proteína transportadora de péptidos (PCP): transporta el dipéptido, que se cicla y oxida para formar el .

Análisis De Reacciones Químicas

Thiol-Mediated Activation and DNA Alkylation

LNM’s primary mechanism involves thiol-dependent activation to generate a reactive episulfonium ion, which alkylates DNA at guanine residues (Figure 1) .

Key Reactions:

-

Episulfonium Ion Formation : Reaction with cellular thiols (e.g., glutathione) opens the 1,3-dioxo-1,2-dithiolane ring, forming a transient episulfonium intermediate .

-

Guanine N7-Alkylation : The episulfonium ion selectively alkylates the N7-position of guanine in double-stranded DNA, forming a covalent adduct .

Table 1: Activation Parameters for Depurination of LNM-Guanine Adduct

| Parameter | Value |

|---|---|

| Half-life (pH 7, 37°C) | ~3.5 hours |

| Activation Energy (Eₐ) | 24.6 kcal/mol |

| ΔH‡ (Enthalpy) | 24.0 kcal/mol |

| ΔS‡ (Entropy) | -0.78 eu |

Implications : Rapid depurination destabilizes DNA, contributing to cytotoxicity. The adduct resists repair by base excision repair enzymes (e.g., Aag) .

Oxidative Activation of this compound E1

The biosynthetic precursor, LNM E1, undergoes oxidative activation via reactive oxygen species (ROS) in cancer cells :

-

ROS-Mediated Activation : LNM E1 generates a hydroxyl radical (- OH) under oxidative stress, leading to DNA strand breaks .

-

Dual Activation Pathways : Unlike LNM, LNM E1 bypasses thiol dependence, targeting cancer cells with elevated ROS levels .

Table 2: Comparison of LNM and LNM E1 Activation Mechanisms

| Feature | LNM | LNM E1 |

|---|---|---|

| Activation Trigger | Thiols (e.g., glutathione) | Reactive oxygen species (ROS) |

| DNA Damage | Alkylation (N7-guanine) | Strand breaks (oxidative) |

| Cellular Specificity | Broad | ROS-high cancer cells |

Key Findings:

-

Deletion of lnmA or lnmZ abolishes LNM production, yielding analogs (e.g., 8-deshydroxy-LNM) with altered cytotoxicity .

-

Hydroxyl groups at C-8 and C-4′ enhance DNA-binding affinity and antitumor activity .

Structural Modifications and Analog Reactivity

Enzymatic promiscuity in LNM tailoring steps generates analogs with distinct reactivities:

Table 3: LNM Analogs and Their Reactivity

| Analog | Structural Modification | Cytotoxicity (EC₅₀, nM) |

|---|---|---|

| LNM A1 (8-deshydroxy) | Lacks C-8 hydroxyl | 6.10–9.16 (vs. 4.69–8.99 for LNM) |

| LNM Z1 (4′-deshydroxy) | Lacks C-4′ hydroxyl | ~10-fold reduction |

| LNM E1 (precursor) | No dithiolane ring | ROS-dependent activation |

Note : The 1,3-dioxo-1,2-dithiolane ring is critical for thiol-mediated activation, while hydroxyl groups fine-tune DNA interactions .

Depurination of Guanine Adduct

The LNM-guanine adduct undergoes rapid depurination, a hallmark of its genotoxicity :

-

Kinetics : Depurination occurs with a half-life of 3.5 hours at physiological conditions .

-

Mechanism : Unimolecular (Dₙ + Aₙ) pathway with entropy-driven transition state .

Biological Impact : Persistent apurinic sites overwhelm DNA repair mechanisms, inducing apoptosis .

Aplicaciones Científicas De Investigación

Anticancer Properties

Leinamycin exhibits remarkable antitumor activity, particularly against drug-resistant cancer cells. Its mechanism of action involves the formation of an episulfonium ion that mediates DNA alkylation, leading to cell death. This process is activated through reductive mechanisms involving cellular thiols or oxidative activation by reactive oxygen species (ROS) .

Case Study: Prostate Cancer

A significant study demonstrated the efficacy of this compound E1 (LNM E1), a biosynthetic intermediate of this compound, as an anticancer prodrug. In prostate cancer cell lines LNCaP and DU-145, LNM E1 showed potential when activated by ROS, highlighting its ability to selectively target cancer cells that experience higher oxidative stress compared to normal cells . This suggests that LNM E1 could be developed into a novel therapeutic agent for prostate cancer treatment.

Biosynthetic Pathways

This compound is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The discovery of the lnm gene cluster responsible for this compound production has opened avenues for genetic engineering and combinatorial biosynthesis . Researchers are exploring the role of specific enzymes in the incorporation of sulfur atoms into the this compound scaffold, which is pivotal for its biological activity .

Table: Key Enzymes in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| LnmA | Hydroxylates C-8 position |

| LnmZ | Hydroxylates C-4' position |

| DUF-SH | Involved in sulfur incorporation |

| Thiolase | Catalyzes the formation of thioester intermediates |

Drug Development Potential

The unique properties of this compound make it a promising candidate for further drug development. Its ability to overcome resistance mechanisms seen in conventional anticancer drugs positions it as a valuable lead compound in oncology research. Efforts are being made to engineer derivatives of this compound with improved efficacy and reduced toxicity through targeted modifications based on its biosynthetic pathways .

Mecanismo De Acción

La leinamicina inhibe la síntesis de ADN debido a su porción dithiolane espirofusionada. Probablemente se dirige a vías moleculares específicas involucradas en la proliferación y supervivencia celular.

Comparación Con Compuestos Similares

La leinamicina destaca por su estructura distintiva. No se han descubierto otros compuestos similares a LNM desde su identificación inicial . investigaciones adicionales pueden revelar análogos relacionados.

Propiedades

Fórmula molecular |

C22H26N2O6S3 |

|---|---|

Peso molecular |

510.7 g/mol |

Nombre IUPAC |

(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |

InChI |

InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1 |

Clave InChI |

ZHTRILQJTPJGNK-FYBAATNNSA-N |

SMILES |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |

SMILES isomérico |

C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |

SMILES canónico |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |

Sinónimos |

DC 107 DC-107 leinamycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.